molecular formula C11H15N3O4S B13315262 N-(2-Amino-2-cyclopropylethyl)-4-nitrobenzene-1-sulfonamide

N-(2-Amino-2-cyclopropylethyl)-4-nitrobenzene-1-sulfonamide

Cat. No.: B13315262
M. Wt: 285.32 g/mol
InChI Key: MHDVCTLROJBZDH-UHFFFAOYSA-N
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Description

N-(2-Amino-2-cyclopropylethyl)-4-nitrobenzene-1-sulfonamide is a complex organic compound with a unique structure that includes a cyclopropyl group, an amino group, and a nitrobenzene sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Amino-2-cyclopropylethyl)-4-nitrobenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the cyclopropylamine derivative. One common route includes the reaction of cyclopropylamine with 4-nitrobenzenesulfonyl chloride under basic conditions to form the desired sulfonamide. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-Amino-2-cyclopropylethyl)-4-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Nucleophiles such as amines or thiols

    Hydrolysis: Acidic or basic aqueous solutions

Major Products Formed

    Reduction: 4-Amino-N-(2-amino-2-cyclopropylethyl)benzenesulfonamide

    Substitution: Various substituted sulfonamides

    Hydrolysis: 4-Nitrobenzenesulfonic acid and cyclopropylamine

Scientific Research Applications

N-(2-Amino-2-cyclopropylethyl)-4-nitrobenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-Amino-2-cyclopropylethyl)-4-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Amino-2-cyclopropylethyl)-2-(2-methoxyphenyl)acetamide
  • Ethyl N-[(2-amino-2-cyclopropylethyl)sulfamoyl]carbamate
  • N-(2-amino-2-cyclopropylethyl)-2-ethoxyacetamide

Uniqueness

N-(2-Amino-2-cyclopropylethyl)-4-nitrobenzene-1-sulfonamide is unique due to its combination of a cyclopropyl group and a nitrobenzene sulfonamide moiety. This unique structure imparts specific chemical properties and reactivity, making it distinct from other similar compounds.

Properties

Molecular Formula

C11H15N3O4S

Molecular Weight

285.32 g/mol

IUPAC Name

N-(2-amino-2-cyclopropylethyl)-4-nitrobenzenesulfonamide

InChI

InChI=1S/C11H15N3O4S/c12-11(8-1-2-8)7-13-19(17,18)10-5-3-9(4-6-10)14(15)16/h3-6,8,11,13H,1-2,7,12H2

InChI Key

MHDVCTLROJBZDH-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(CNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])N

Origin of Product

United States

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